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Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075 Get Quote

This technical guide provides a comprehensive overview of the binding characteristics of BI-
167107, a potent agonist for the β2-adrenergic receptor (β2AR). It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

molecular pharmacology of this compound. This document details the quantitative binding data,

likely experimental protocols for its determination, and the associated signaling pathways.

BI-167107 is a high-affinity, full agonist of the β2-adrenergic receptor, a member of the G-

protein coupled receptor (GPCR) family.[1][2] It was developed during a research program

aimed at creating third-generation, long-acting β2-agonists for treating respiratory diseases

such as asthma.[3][4][5] A key characteristic of BI-167107 is its exceptionally slow dissociation

from the β2AR, which made it an invaluable tool for structural biology, aiding in the

crystallization and structural determination of the active state of the receptor.

Quantitative Binding and Activity Data
The binding affinity of BI-167107 for the human β2-adrenergic receptor is characterized by a

very low dissociation constant (Kd), indicating a strong binding interaction. The compound also

demonstrates functional activity as a full agonist, stimulating the production of cyclic AMP

(cAMP). However, it is not entirely selective for the β2AR, showing considerable activity at

other adrenergic receptors.

Table 1: Binding and Functional Parameters of BI-167107 at the Human β2-Adrenergic

Receptor
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Parameter Value Description

Dissociation Constant (Kd) 84 pM

A measure of the binding

affinity of BI-167107 to the

β2AR.

Dissociation Half-life (t½) 30 hours

The time required for half of

the bound BI-167107 to

dissociate from the receptor.

EC50 for cAMP Accumulation 0.05 nM

The concentration of BI-

167107 that elicits a half-

maximal response in a cAMP

accumulation assay.

Table 2: Selectivity Profile of BI-167107

Target Activity IC50

β1-Adrenergic Receptor

(agonist)
High 3.2 nM

α1A-Adrenergic Receptor

(antagonist)
Moderate 32 nM

5-HT Transporter (antagonist) Weak 6.1 µM

5-HT1A Receptor (agonist) Weak 1.4 µM

5-HT1B Receptor (antagonist) Weak 0.25 µM

D2S Receptor (agonist) Weak 5.9 µM

Dopamine Transporter

(antagonist)
Weak 7.2 µM

μ (MOP) Opioid Receptor

(agonist)
Weak 6.5 µM

Experimental Protocols
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While the specific, detailed protocol for the determination of the 84 pM Kd value for BI-167107
is not fully published in the provided search results, a standard radioligand binding assay is the

most probable method used. Below is a representative protocol that would be employed for

such a determination.

Radioligand Competition Binding Assay for Kd Determination

This protocol describes a competition binding experiment to determine the binding affinity (Ki,

which is analogous to Kd in this context) of a non-radiolabeled compound (BI-167107) by

measuring its ability to displace a known radioligand from the β2AR.

Materials:

Cell Membranes: Membranes prepared from cells overexpressing the human β2-adrenergic

receptor (e.g., Sf9 or HEK293 cells).

Radioligand: A high-affinity β2AR antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), with

a known Kd.

Test Compound: BI-167107.

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash Buffer: Cold binding buffer.

Scintillation Cocktail: For detection of radioactivity.

Glass Fiber Filters: To separate bound from free radioligand.

Multi-well Plates: For incubating the assay.

Filtration Apparatus: To rapidly wash the filters.

Scintillation Counter: To measure radioactivity.

Procedure:
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Membrane Preparation: A suspension of cell membranes containing the β2AR is prepared

and diluted in binding buffer to a final concentration that provides an adequate signal-to-

noise ratio.

Assay Setup: In a multi-well plate, add the following components in order:

Binding buffer.

A range of concentrations of the unlabeled competitor, BI-167107.

A fixed concentration of the radioligand (typically at or below its Kd).

The cell membrane suspension to initiate the binding reaction.

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a

duration sufficient to reach equilibrium. Given the slow dissociation of BI-167107, a longer

incubation time may be necessary.

Termination of Binding: The binding reaction is terminated by rapid filtration through glass

fiber filters using a cell harvester. This separates the membrane-bound radioligand from the

unbound radioligand.

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation

cocktail, and the amount of radioactivity is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression. The concentration of BI-
167107 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The

Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Kd determination via radioligand binding.

Signaling Pathway
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BI-167107 acts as a full agonist at the β2-adrenergic receptor. The binding of BI-167107
stabilizes the active conformation of the receptor, leading to the activation of the canonical Gs-

protein signaling cascade.

The key steps in the signaling pathway are:

Agonist Binding: BI-167107 binds to the orthosteric binding site of the β2AR.

Conformational Change: This binding event induces a conformational change in the receptor,

stabilizing its active state.

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the

α-subunit of the heterotrimeric Gs protein.

G-Protein Dissociation: The Gsα-GTP subunit dissociates from the βγ subunits.

Adenylyl Cyclase Activation: The Gsα-GTP subunit binds to and activates adenylyl cyclase.

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP

(cAMP).

Downstream Signaling: cAMP acts as a second messenger, activating Protein Kinase A

(PKA) and other downstream effectors, leading to various cellular responses, such as

smooth muscle relaxation in the airways.
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BI-167107-mediated β2AR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Structure of a nanobody-stabilized active state of the β2 adrenoceptor - PMC
[pmc.ncbi.nlm.nih.gov]

3. Pardon Our Interruption [opnme.com]

4. Pardon Our Interruption [opnme.com]

5. Pardon Our Interruption [opnme.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Dissociation
Constant (Kd) of BI-167107]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606075#bi-167107-dissociation-constant-kd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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